molecular formula C24H30N2OS B7710029 1-[3-(4-Tert-butylbenzoyl)phenyl]-3-cyclohexylthiourea CAS No. 2214853-03-7

1-[3-(4-Tert-butylbenzoyl)phenyl]-3-cyclohexylthiourea

Cat. No.: B7710029
CAS No.: 2214853-03-7
M. Wt: 394.6 g/mol
InChI Key: GCRFJJKUVIWAAS-UHFFFAOYSA-N
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Description

1-[3-(4-Tert-butylbenzoyl)phenyl]-3-cyclohexylthiourea is an organic compound that belongs to the class of thioureas It is characterized by the presence of a tert-butylbenzoyl group attached to a phenyl ring, which is further connected to a cyclohexylthiourea moiety

Preparation Methods

The synthesis of 1-[3-(4-Tert-butylbenzoyl)phenyl]-3-cyclohexylthiourea typically involves the reaction of 4-tert-butylbenzoyl chloride with 3-phenylthiourea in the presence of a base. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reaction is carried out at room temperature or slightly elevated temperatures. Industrial production methods may involve the use of flow microreactor systems to enhance the efficiency and sustainability of the process .

Chemical Reactions Analysis

1-[3-(4-Tert-butylbenzoyl)phenyl]-3-cyclohexylthiourea undergoes various chemical reactions, including:

Scientific Research Applications

1-[3-(4-Tert-butylbenzoyl)phenyl]-3-cyclohexylthiourea has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[3-(4-Tert-butylbenzoyl)phenyl]-3-cyclohexylthiourea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, leading to the inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

1-[3-(4-Tert-butylbenzoyl)phenyl]-3-cyclohexylthiourea can be compared with other similar compounds, such as:

Properties

IUPAC Name

1-[3-(4-tert-butylbenzoyl)phenyl]-3-cyclohexylthiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30N2OS/c1-24(2,3)19-14-12-17(13-15-19)22(27)18-8-7-11-21(16-18)26-23(28)25-20-9-5-4-6-10-20/h7-8,11-16,20H,4-6,9-10H2,1-3H3,(H2,25,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCRFJJKUVIWAAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)C2=CC(=CC=C2)NC(=S)NC3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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